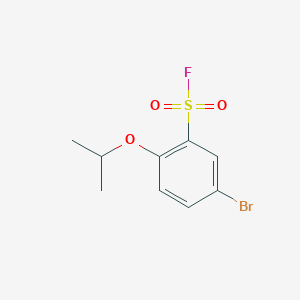

5-Bromo-2-propan-2-yloxybenzenesulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulfonyl fluoride compounds, such as 2-Bromo-5-(trifluoromethyl)benzenesulfonyl fluoride and 5-Bromo-2-methoxybenzenesulfonyl fluoride, are often used in chemical synthesis . They can serve as connectors for the assembly of -SO2- linked small molecules with proteins or nucleic acids .

Synthesis Analysis

While specific synthesis methods for “5-Bromo-2-propan-2-yloxybenzenesulfonyl fluoride” are not available, similar compounds like 2-bromo-5-fluorobenzotrifluoride have been synthesized using methods involving bromination and fluorination reactions .Chemical Reactions Analysis

The chemical reactions involving sulfonyl fluoride compounds can be complex and depend on the specific compound and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 5-Bromo-2-methoxybenzenesulfonyl fluoride is a solid with a melting point of 92-97 °C .Applications De Recherche Scientifique

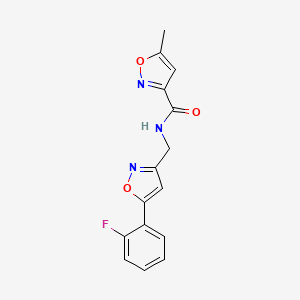

Fluorosulfonylation Reagents

A study highlighted the development of a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, which possesses three addressable handles (vinyl, bromide, and sulfonyl fluoride) indicating the potential of similar compounds in serving as multifunctional electrophiles or SuFEx clickable materials. This reagent has been applied for regioselective synthesis of 5-sulfonylfluoro isoxazoles, showing the utility of such compounds in enriching chemical synthesis toolkits (Leng & Qin, 2018).

Photodynamic Therapy Applications

Research on zinc phthalocyanine substituted with benzenesulfonamide derivative groups, incorporating similar structural motifs, indicated high singlet oxygen quantum yields. Such compounds have remarkable potential as Type II photosensitizers for treating cancer in photodynamic therapy, suggesting related compounds could also find applications in medicinal chemistry and therapeutic development (Pişkin, Canpolat, & Öztürk, 2020).

Drug Development and Catalysis

Compounds with sulfonyl fluoride moieties, such as the discussed compound, are increasingly important in drug development and catalysis. Their unique reactivity profile allows for selective modification of biomolecules, potentially leading to the development of novel inhibitors or therapeutic agents. For instance, sulfonamides incorporating fluorine have been shown to effectively inhibit carbonic anhydrases from Mycobacterium tuberculosis, offering a new avenue for antimycobacterial agents with a different mechanism of action (Ceruso, Vullo, Scozzafava, & Supuran, 2014).

Organic Synthesis and Chemical Modifications

Research on the photocatalyzed oxidation of benzylic compounds highlights the utility of similar fluorinated compounds in synthesizing electron-deficient, less substituted benzylic fluorides. This indicates the relevance of 5-Bromo-2-propan-2-yloxybenzenesulfonyl fluoride in facilitating novel routes to structurally complex fluorinated organic molecules, potentially improving drug properties or creating new materials (Bloom, McCann, & Lectka, 2014).

Analytical Chemistry and Sensing

Boric acid-functional lanthanide metal-organic frameworks for selective ratiometric fluorescence detection of fluoride ions utilize similar principles of chemistry, illustrating how fluorinated compounds might be applied in the development of advanced sensing materials for environmental monitoring or diagnostic applications (Yang, Wang, Wang, & Yin, 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-2-propan-2-yloxybenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO3S/c1-6(2)14-8-4-3-7(10)5-9(8)15(11,12)13/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXGYOGGQPRXOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Br)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-propan-2-yloxybenzenesulfonyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2716361.png)

![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenoxy)acetyl]piperidine](/img/structure/B2716363.png)

![8-(3-((2-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2716367.png)

![4-methyl-N-[4-(pyrazin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B2716370.png)

![Tert-butyl 1-[1-(2-chloropropanoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2716371.png)

![N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2716378.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2716380.png)

![4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid](/img/structure/B2716382.png)